4-(2-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid
Description
4-(2-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid is a benzoic acid derivative featuring a hydroxyl group at the 3-position and a substituted phenyl ring at the 4-position. The phenyl substituent includes a fluorine atom at the 2-position and a methoxy group at the 4-position.
Properties
IUPAC Name |
4-(2-fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4/c1-19-9-3-5-10(12(15)7-9)11-4-2-8(14(17)18)6-13(11)16/h2-7,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGXFROJJNFTAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690101 | |
| Record name | 2'-Fluoro-2-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-41-6 | |
| Record name | 2'-Fluoro-2-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-methoxyacetophenone.
Formation of Intermediate: The intermediate 2-fluoro-4-methoxyphenylboronic acid is prepared through a series of reactions, including halogenation and boronation.
Coupling Reaction: The intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction with 3-hydroxybenzoic acid under palladium catalysis to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes Fischer esterification under acidic conditions. For example, reaction with methanol in the presence of sulfuric acid produces the corresponding methyl ester :
Key Conditions
| Reagent | Catalyst | Temperature | Yield |
|---|---|---|---|
| Methanol | H₂SO₄ | Reflux | 75–85% |
This reaction is critical for modifying solubility and enabling further derivatization in drug discovery .
Conversion to Acid Chloride
Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to a reactive acyl chloride :
Applications
-
Facilitates Friedel-Crafts acylation for aryl ketone synthesis.
Amide Bond Formation
The acyl chloride intermediate reacts with amines (e.g., ethylenediamine) using coupling agents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) :
Example Products
| Amine | Product Application |
|---|---|
| Ethylenediamine | Purine derivatives for kinase inhibitors |
| Dodecylamine | Lipophilic antimicrobial agents |
Nucleophilic Aromatic Substitution
The fluorine atom at the ortho position undergoes substitution with strong nucleophiles (e.g., hydroxide, amines) :
Conditions
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| NaOH | DMSO | 130°C | 85–90% |
This reaction is utilized in synthesizing hydroxy-rich intermediates for polymer chemistry .
Hydrolysis of Methoxy Group
The methoxy group demethylates under acidic or basic conditions to form a phenolic hydroxyl group :
Optimized Protocol
| Acid | Temperature | Reaction Time | Yield |
|---|---|---|---|
| 40% HBr | 130°C | 12 hours | 85% |
Cross-Coupling Reactions
The aromatic ring participates in Suzuki-Miyaura coupling with boronic acids using Pd catalysts :
Catalytic System
| Catalyst | Ligand | Solvent | Yield |
|---|---|---|---|
| Pd₂(dba)₃ | SPhos | THF/H₂O/Toluene | 70–75% |
This method is employed to synthesize fluorinated biphenyl scaffolds for materials science .
Oxidation and Reduction
-
Oxidation : The hydroxy group oxidizes to a ketone using KMnO₄.
-
Reduction : The carboxylic acid reduces to a primary alcohol via LiAlH₄.
Scientific Research Applications
Medicinal Chemistry
Drug Development:
The compound is recognized for its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural characteristics make it suitable for modifications that enhance biological activity. For instance, derivatives of this compound have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease. The fluorine atom enhances lipophilicity and metabolic stability, which are critical for drug efficacy and bioavailability .
Antimicrobial Properties:
Research indicates that derivatives of 4-(2-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid exhibit antimicrobial activity. This is attributed to the presence of the hydroxyl group, which can participate in hydrogen bonding with biological targets, enhancing the compound's interaction with microbial enzymes .
Case Study:
A study demonstrated that modifications of the compound led to derivatives with significant antibacterial effects against resistant strains of bacteria. The synthesized compounds were tested against a panel of bacterial strains, showing a promising minimum inhibitory concentration (MIC) profile .
Materials Science
Liquid Crystals:
The compound serves as a precursor for liquid crystal materials due to its rigid molecular structure. The incorporation of fluorine atoms contributes to the thermal stability and electro-optical properties necessary for applications in display technologies .
Organic Light Emitting Diodes (OLEDs):
Fluorinated compounds like this compound are utilized in the development of OLEDs. Their unique electronic properties enhance charge transport and light emission efficiency, making them suitable for use in advanced display systems .
Organic Synthesis
Synthetic Intermediates:
The compound is employed as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including esterification and acylation reactions. These reactions are pivotal in creating complex organic molecules used in pharmaceuticals and agrochemicals .
Reactivity Studies:
Studies have shown that the carboxylic acid group can undergo Fischer esterification to form esters, which are further modified into more complex structures. This versatility is essential for developing new compounds with tailored properties for specific applications .
Data Table: Applications Overview
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Intermediate for APIs; potential Alzheimer’s treatment | Enhanced bioavailability due to fluorination |
| Antimicrobial Research | Exhibits antibacterial properties | Effective against resistant bacterial strains |
| Materials Science | Used in liquid crystals and OLEDs | Improves thermal stability and electronic properties |
| Organic Synthesis | Building block for complex organic molecules | Versatile reactivity allows diverse chemical transformations |
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence its binding affinity and activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Phenyl Benzoic Acid Derivatives
The following compounds share structural similarities with the target molecule, differing primarily in substituent positions and functional groups:
Key Observations:
- Substituent Effects on Acidity : The target compound’s pKa (3.95) is comparable to other 3-hydroxybenzoic acids but influenced by electron-withdrawing fluorine and electron-donating methoxy groups. In contrast, 4-Hydroxy-3-(methoxycarbonyl)benzoic acid likely has a lower pKa due to the electron-withdrawing methoxycarbonyl group .
- Solubility and Stability : Methoxy groups enhance lipophilicity, whereas carboxyl groups (as in 4-(4-carboxyphenyl)-3-hydroxybenzoic acid) improve water solubility. Fluorine atoms increase metabolic stability and resistance to degradation .
Biodegradation and Microbial Interactions
- Bacilli-Mediated Degradation : Aromatic acids like 3-hydroxybenzoic acid are metabolized by Bacilli via hydroxylation and ring cleavage . The target compound’s fluorine substituents may slow degradation, as seen in fluorinated analogs .
Biological Activity
4-(2-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid, also known by its CAS number 1262006-41-6, is a compound of considerable interest in medicinal chemistry and biological research. This article delves into its biological activities, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a hydroxy group and a methoxy group on a benzoic acid framework, with a fluorinated aromatic ring substituent. This unique structure contributes to its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits various biological properties including:
- Antimicrobial Activity : Exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Antioxidant Activity : Demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Potentially reduces inflammation through the inhibition of pro-inflammatory cytokines.
Summary of Biological Activities
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Receptor Binding : Its structural features allow it to bind effectively to receptors, modulating their activity.
- Free Radical Scavenging : The presence of hydroxyl groups enhances its ability to donate electrons, neutralizing free radicals.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various derivatives of hydroxybenzoic acids, including this compound. Results indicated that this compound showed significant inhibition zones against tested bacterial strains, suggesting its potential as a lead compound for antibiotic development .
- Antioxidant Potential : Research on phenolic compounds demonstrated that derivatives similar to this compound exhibited strong antioxidant activity in vitro, indicating potential therapeutic applications in oxidative stress-related conditions .
Future Directions in Research
The promising biological activities of this compound suggest several avenues for future research:
- Structure-Activity Relationship (SAR) Studies : Investigating how variations in structure affect biological activity could lead to the development of more potent derivatives.
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in relevant disease models.
- Formulation Development : Exploring formulations that enhance bioavailability and targeted delivery for clinical applications.
Q & A
Q. What advanced techniques validate hydrogen-bonding interactions in crystal structures of this compound?
- Answer :
- Single-crystal neutron diffraction resolves proton positions, distinguishing O–H···O vs. O–H···F interactions .
- Solid-state NMR : ¹⁹F MAS NMR detects fluorine environments (e.g., δ –118 ppm for F···H–O bonds) .
- Hirshfeld surface analysis quantifies interaction contributions (e.g., 22% O–H···O, 15% C–H···π) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
